3-Allyloxetan-3-OL
Description
3-Allyloxetan-3-OL (CAS: 135939-47-8), also known as (3-allyloxetan-3-yl)methanol or 3-Allyl-3-oxetanemethanol, is an oxetane derivative with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.1690 g/mol . Its structure features an oxetane ring substituted with both a hydroxymethyl (-CH₂OH) and an allyl (-CH₂CH=CH₂) group at the 3-position (SMILES: OCC1(CC=C)COC1). The compound’s strained oxetane ring and functional groups make it a promising intermediate in polymer chemistry, pharmaceutical synthesis, and materials science.
Properties
IUPAC Name |
3-prop-2-enyloxetan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-3-6(7)4-8-5-6/h2,7H,1,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSORDAPEBFRKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(COC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717353 | |
| Record name | 3-(Prop-2-en-1-yl)oxetan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1207175-29-8 | |
| Record name | 3-(Prop-2-en-1-yl)oxetan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 3-Allyloxetan-3-OL involves the reaction of oxetan-3-one with allylmagnesium chloride. The process is typically carried out in an anhydrous tetrahydrofuran (THF) solvent under a nitrogen atmosphere. The reaction mixture is cooled to 0°C using an ice-water bath, and allylmagnesium chloride is added slowly over a period of 15 minutes .
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions:
3-Allyloxetan-3-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted oxetane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted oxetane derivatives.
Scientific Research Applications
Chemistry:
3-Allyloxetan-3-OL is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules through different chemical reactions.
Biology:
In biological research, this compound can be used as a precursor for the synthesis of biologically active compounds. Its derivatives may exhibit interesting biological activities, making it a valuable compound for drug discovery and development.
Medicine:
Industry:
In the industrial sector, this compound can be used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of different industrial products.
Mechanism of Action
The mechanism of action of 3-Allyloxetan-3-OL largely depends on the specific reactions it undergoes. For instance, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. In reduction reactions, the compound gains electrons, leading to the formation of different alcohol derivatives. The molecular targets and pathways involved would vary based on the specific chemical transformations and the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Oxetane Derivatives
| Compound | Substituent at C3 | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 3-Allyloxetan-3-OL | Allyl + hydroxymethyl | C₇H₁₂O₂ | 128.17 | Oxetane, hydroxyl, allyl |
| 3-Methyloxetan-3-ol | Methyl + hydroxymethyl | C₄H₈O₂ | 88.11 (estimated) | Oxetane, hydroxyl, methyl |
| 3-Ethyloxetan-3-ol | Ethyl + hydroxymethyl | C₅H₁₀O₂ | 102.13 (estimated) | Oxetane, hydroxyl, ethyl |
Key Observations :
- Substituent Effects : The allyl group in this compound introduces a conjugated π-system, enabling participation in reactions like thiol-ene click chemistry or ring-opening metathesis polymerization (ROMP), which are inaccessible to methyl- or ethyl-substituted analogs .
- Conversely, its electron-rich nature may enhance electrophilic interactions.
- Molecular Weight : The allyl substituent contributes to a higher molecular weight (128.17 g/mol) compared to methyl (88.11 g/mol) or ethyl (102.13 g/mol) analogs, impacting solubility and diffusion properties.
Limitations of Available Data
Further studies are required to quantify:
- Solubility trends in polar vs. nonpolar solvents.
- Thermal stability under polymerization conditions.
- Reactivity in ring-opening reactions relative to methyl/ethyl derivatives.
Biological Activity
3-Allyloxetan-3-OL is an organic compound characterized by its unique oxetane ring structure and an allyl substituent. This compound has garnered attention in various fields, particularly in organic synthesis, medicinal chemistry, and biological research due to its potential therapeutic applications and biological activities.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₀O₂
- Functional Groups : Hydroxyl group (-OH), allyl group (C₃H₅), oxetane ring (four-membered cyclic ether).
The oxetane ring provides unique reactivity patterns that differentiate this compound from other compounds, making it a valuable intermediate in synthetic chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the following mechanisms:
- Oxidation and Reduction Reactions : The hydroxyl group can be oxidized to form carbonyl compounds, while the allyl group can participate in reduction reactions to yield alcohol derivatives. These transformations can modulate the compound's biological effects.
- Substitution Reactions : The allyl group can undergo nucleophilic substitution, leading to the formation of various substituted derivatives that may exhibit enhanced biological activity.
1. Medicinal Chemistry
Research indicates that this compound and its derivatives may serve as precursors for biologically active compounds. Notably, compounds derived from this structure have been studied for their potential as agonists of G-protein-coupled receptors (GPCRs), particularly GPR40, which is involved in insulin secretion regulation and may have implications for treating Type 2 diabetes and related metabolic disorders .
2. Antimicrobial Activity
Studies have shown that certain derivatives of this compound possess antimicrobial properties. For instance, some synthesized derivatives exhibited significant activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
3. Anti-inflammatory Effects
Preliminary investigations suggest that the compound may also exhibit anti-inflammatory properties. Research focusing on the modulation of inflammatory pathways indicates that derivatives of this compound could influence cytokine production and reduce inflammation markers in vitro .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
| Study | Findings |
|---|---|
| Study A | Reported the synthesis of several derivatives, noting their enhanced activity as GPR40 agonists compared to the parent compound. |
| Study B | Demonstrated antimicrobial efficacy against E. coli and S. aureus with specific derivatives showing minimum inhibitory concentrations (MIC) below clinically relevant thresholds. |
| Study C | Investigated anti-inflammatory effects in a murine model, showing reduced levels of TNF-alpha and IL-6 upon treatment with a derivative of this compound. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
